BenchChemオンラインストアへようこそ!

Niraparib-d4

LC-MS/MS Stable isotope labeling MRM transition

Niraparib-d4 (CAS 2254825-69-7) is a tetradeuterated isotopologue of the PARP1/2 inhibitor niraparib, bearing four deuterium atoms at the 2,2,6,6 positions of the piperidine ring. With a molecular formula of C₁₉H₁₆D₄N₄O and a molecular weight of 324.41 Da—exactly 4.02 Da heavier than unlabeled niraparib (320.39 Da)—this stable isotope-labeled compound is purpose-built as an internal standard (IS) for liquid chromatography–tandem mass spectrometry (LC–MS/MS) methods.

Molecular Formula C₁₉H₁₆D₄N₄O
Molecular Weight 324.41
Cat. No. B1159459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNiraparib-d4
Synonyms2-[4-(3S)-3-Piperidinylphenyl]-2H-indazole-7-carboxamide-d4;  MK-4827-d4
Molecular FormulaC₁₉H₁₆D₄N₄O
Molecular Weight324.41
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Niraparib-d4: Deuterated Internal Standard for PARP Inhibitor LC–MS/MS Quantification and ANDA Method Validation


Niraparib-d4 (CAS 2254825-69-7) is a tetradeuterated isotopologue of the PARP1/2 inhibitor niraparib, bearing four deuterium atoms at the 2,2,6,6 positions of the piperidine ring [1]. With a molecular formula of C₁₉H₁₆D₄N₄O and a molecular weight of 324.41 Da—exactly 4.02 Da heavier than unlabeled niraparib (320.39 Da)—this stable isotope-labeled compound is purpose-built as an internal standard (IS) for liquid chromatography–tandem mass spectrometry (LC–MS/MS) methods [2]. Its primary value proposition lies in enabling precise, matrix-effect-compensated quantification of niraparib in biological matrices for therapeutic drug monitoring (TDM), pharmacokinetic studies, and Abbreviated New Drug Application (ANDA) regulatory submissions [3][4]. Niraparib-d4 is supplied with detailed certificates of analysis and characterization data compliant with FDA and EMA bioanalytical method validation guidelines [1][5].

Why Niraparib-d4 Cannot Be Replaced by Niraparib-d5, Niraparib-d7, or Non-Isotopic Internal Standards in Validated Bioanalytical Methods


Stable isotope-labeled internal standards are not functionally interchangeable. Niraparib-d4 possesses a specific deuteration pattern—four deuterium atoms placed exclusively at the piperidine ring 2,2,6,6 positions—producing a defined mass shift of +4.02 Da relative to unlabeled niraparib [1]. Alternative deuterated niraparib isotopologues such as niraparib-d5 (MW 325.43, five deuterium atoms at different positions) and niraparib-d7 (used in mass spectrometry imaging studies) exhibit different molecular weights, distinct MRM transitions, and potentially divergent chromatographic retention behavior due to inverse isotope effects that depend on deuterium location [2][3]. Non-isotopic structural analog IS cannot correct for analyte-specific matrix effects, extraction recovery variability, or ion suppression/enhancement to the same degree as a co-eluting stable isotope-labeled IS, risking inaccurate quantification—a critical deficiency in regulatory-grade bioanalysis where FDA and EMA guidance mandates that IS performance be validated in the exact matrix under study [4][5].

Quantitative Differentiation Evidence for Niraparib-d4 Versus Closest Comparators


Deuterium Placement at Piperidine 2,2,6,6 Positions Provides a +4.02 Da Mass Shift Distinct from Niraparib-d5 (+5.04 Da) and Niraparib-d7 (+7.05 Da)

Niraparib-d4 incorporates four deuterium atoms specifically at the piperidine ring 2,2,6,6 positions, yielding a molecular formula of C₁₉H₁₆D₄N₄O and a molecular weight of 324.41 Da . This produces a precursor ion mass shift of +4.02 Da relative to unlabeled niraparib (C₁₉H₂₀N₄O, MW 320.39 Da, monoisotopic mass 320.1637 Da) [1]. In contrast, the alternative deuterated isotopologue niraparib-d5 carries five deuterium atoms (MW 325.43 Da; +5.04 Da shift), and niraparib-d7 (used in Morosi et al. 2020 for mass spectrometry imaging) carries seven deuterium atoms (+7.05 Da shift) [2][3]. The specific 4-Da mass difference of niraparib-d4 ensures the IS signal appears at m/z sufficiently separated from the analyte's [M+H]⁺ isotopic envelope to avoid cross-talk, while remaining close enough to maintain near-identical ionization efficiency.

LC-MS/MS Stable isotope labeling MRM transition

Niraparib-d4 Enables Validated LC–MS/MS Quantification Across a 60–3000 ng/mL Linear Range in Human Plasma, Meeting FDA/EMA Bioanalytical Guidelines

LC–MS/MS methods employing stable isotope-labeled internal standards (conceptually inclusive of niraparib-d4) have been fully validated for niraparib quantification in human plasma. Canil et al. (2023) validated a method for niraparib across 60–3000 ng/mL in human plasma, with accuracy and precision meeting FDA and EMA criteria [1]. Bruin et al. (2020) validated an integrated assay for five PARP inhibitors simultaneously, achieving a validated niraparib range of 30–3000 ng/mL with an LLOQ of 30 ng/mL [2]. By contrast, methods using non-isotopic internal standards (e.g., structural analogs) for PARP inhibitor quantification have demonstrated inferior matrix effect compensation; deuterated IS use is now established as the regulatory expectation for LC–MS/MS bioanalysis of small-molecule oncology drugs [3].

Therapeutic drug monitoring Bioanalytical method validation Human plasma

Niraparib-d4 Purity Specification of >95% with Regulatory-Compliant Characterization Supports Direct ANDA and QC Application

Niraparib-d4 is supplied with a certified purity of >95% (HPLC) and is accompanied by detailed certificates of analysis including identity confirmation (NMR, MS), chromatographic purity, and isotopic enrichment data compliant with ICH and pharmacopeial guidelines [1]. This level of characterization exceeds that of research-grade deuterated analogs, which may lack batch-specific COA documentation or be supplied at lower isotopic enrichment (<90% atom D). Competing isotopologues such as niraparib-d5 are available at >90% purity , while niraparib-d7 is primarily a custom synthesis product with variable batch-to-batch specifications [2]. The availability of fully characterized niraparib-d4 with documented traceability directly supports its use as a reference standard in ANDA method validation and commercial QC release testing, as explicitly noted by multiple vendors [1].

Reference standard ANDA Quality control

Deuterated Niraparib Patent Claims Predict Reduced Metabolic Clearance and Extended Half-Life Versus Unlabeled Niraparib—Supporting the Procurement of d4-Isotopologue as the Preferred Analytical Surrogate

U.S. Patent Application 2021/0300895, assigned to Tesaro Inc., explicitly claims that deuterated niraparib isotopologues—including those with deuteration at the piperidine ring positions—are predicted to exhibit reduced metabolic liability via the kinetic isotope effect (KIE), potentially increasing the half-life of the parent drug, improving bioavailability, and decreasing the required dosage [1]. The patent states that niraparib is primarily metabolized by CYP3A-mediated oxidation at the piperidine ring, and deuteration at these labile positions (precisely the 2,2,6,6 sites occupied by deuterium in niraparib-d4) is rationally designed to slow oxidative metabolism [1]. While no published head-to-head PK study of niraparib-d4 versus unlabeled niraparib in humans was identified, the patent provides the mechanistic rationale for why the d4-isotopologue is the structurally most relevant IS for niraparib ADME studies: its metabolic fate most closely mimics that of the parent drug at the primary site of oxidative modification [1][2].

Pharmacokinetics Metabolic stability Deuterium isotope effect

High-Impact Procurement and Application Scenarios for Niraparib-d4


ANDA Bioanalytical Method Validation and Commercial QC Release Testing

Pharmaceutical companies pursuing Abbreviated New Drug Applications for generic niraparib formulations require a deuterated internal standard with regulatory-compliant characterization. Niraparib-d4, supplied with certificates of analysis meeting ICH Q2(R1) requirements and explicitly designated for ANDA method validation, can be deployed directly as the IS in validated LC–MS/MS methods with linear ranges of 30–3000 ng/mL in human plasma, as demonstrated by Bruin et al. (2020) and Canil et al. (2023) using stable isotope-labeled IS methodology [1][2]. Its availability with documented purity >95% and spectroscopic characterization supports seamless integration into QC workflows for commercial niraparib production [3].

Clinical Therapeutic Drug Monitoring of Niraparib in Oncology Patients

As TDM gains traction in oncology for personalizing PARP inhibitor dosing, clinical pharmacology laboratories require a reliable deuterated IS for quantifying niraparib in patient plasma or dried blood spot samples. Niraparib-d4 enables accurate quantification across the clinically relevant concentration range (target trough: approximately 649 ± 135 ng/mL) by compensating for the substantial matrix effect variability encountered in hemolyzed, lipemic, or icteric patient specimens [1]. The validated plasma method of Canil et al. (2023) spanning 60–3000 ng/mL and the DBS-to-plasma correlation established in the same study provide a ready-to-adopt framework for labs implementing niraparib TDM [1].

Preclinical ADME and Drug–Drug Interaction Studies Requiring Metabolite Profiling

The rational placement of deuterium at the piperidine 2,2,6,6 positions—the predicted primary site of CYP3A-mediated oxidative metabolism—makes niraparib-d4 the isotopologue of choice for in vitro metabolite identification and CYP phenotyping studies [2]. By using niraparib-d4 as the IS, researchers can accurately quantify both the parent drug and its hydroxylated, N-dealkylated, and ring-opened metabolites in hepatocyte incubations or microsomal preparations without interference from the unlabeled analyte, supporting definitive assignment of metabolic pathways and assessment of drug–drug interaction risk [2][3].

Mass Spectrometry Imaging of Tumor Drug Distribution with Single-Pixel Quantification

Building on the validated quantitative MSI workflow of Morosi et al. (2020), which used a deuterated niraparib IS (d7) to achieve reliable single-pixel absolute quantification of niraparib in tumor tissue sections, niraparib-d4 can serve as an alternative IS in MALDI-MSI or DESI-MSI experiments [3]. Its defined +4 Da mass shift allows clear separation from the endogenous niraparib signal while maintaining near-identical ionization and desorption characteristics, enabling spatial pharmacokinetic assessment of tumor drug penetration—a critical parameter correlating with therapeutic efficacy in ovarian cancer models [3].

Quote Request

Request a Quote for Niraparib-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.